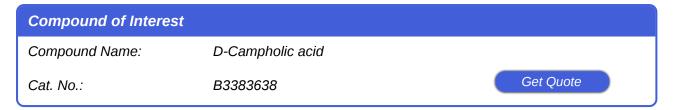


## An In-depth Technical Guide to D-Campholic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Campholic acid** (CAS Number: 31147-56-5), detailing its chemical and physical properties, spectroscopic data, synthesis, and biological activity. This document is intended to serve as a core resource for professionals in research and development.

## **Chemical Identity and Properties**

**D-Campholic acid**, a derivative of camphor, is a chiral carboxylic acid. Its rigid, tetramethylated cyclopentane structure makes it a subject of interest in stereochemistry and as a chiral building block in synthesis.

Table 1: Chemical Identifiers for **D-Campholic Acid** 



Identifier	Value	Reference
CAS Number	31147-56-5	[1][2][3][4][5][6]
IUPAC Name	(1R,3R)-1,2,2,3- tetramethylcyclopentane-1- carboxylic acid	[1]
Molecular Formula	C10H18O2	[1][2][3][4][5][6]
Molecular Weight	170.25 g/mol	[1][2][3][4][5][6]
InChI Key	JDFOIACPOPEQLS- XVKPBYJWSA-N	[1]
Synonyms	D-trans-1,2,2,3- Tetramethylcyclopentanecarbo xylic acid, [1R,(+)]-1,2,2,3α- Tetramethylcyclopentane-1β- carboxylic acid	[1]

Table 2: Physical and Chemical Properties of D-Campholic Acid

Note: Experimental data for **D-Campholic acid** is limited; some data is calculated or refers to the closely related D-(+)-camphoric acid.



Property	Value	Unit	Source/Type
Boiling Point	248.4	°C	BOC Sciences (Predicted)[1]
580.67	К	Cheméo (Joback Calculated)[7]	
Melting Point	363.43	К	Cheméo (Joback Calculated)[7]
Density	0.957	g/cm³	BOC Sciences (Predicted)[1]
Water Solubility (log10WS)	-2.28	mol/L	Cheméo (Crippen Calculated)[7]
Octanol/Water Partition Coefficient (logPoct/wat)	2.533	Cheméo (Crippen Calculated)[7]	
Appearance	White to off-white crystalline solid	Benchchem[8]	-
Solubility	Soluble in ethanol and ether; limited in water	Benchchem[8]	-

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **D-Campholic acid**.

Table 3: Spectroscopic Data for **D-Campholic Acid** and Related Isomers



Spectrum Type	Data Highlights	Source
Infrared (IR) Spectrum	Available from the NIST/EPA Gas-Phase Infrared Database.	NIST WebBook[2]
Mass Spectrum (EI)	Available from the NIST Mass Spectrometry Data Center.	NIST WebBook[6]
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) of D-(+)-Camphoric acid	δ (ppm): 12.1 (s, 2H, COOH), 2.74 (m, 1H), 2.37 (m, 1H), 1.98 (m, 1H), 1.72 (m, 1H), 1.37 (s, 3H), 1.20 (s, 3H), 1.14 (s, 3H), 0.77 (s, 3H). Note: Data for CAS 124-83-4	ChemicalBook[9]
<sup>13</sup> C NMR of DL-Camphoric acid	Data available. Note: Data for racemic mixture	PubChem[10]

# Experimental Protocols Synthesis of D-Camphoric Acid via Oxidation of D-Camphor

A common method for the preparation of camphoric acids is the oxidation of camphor.[11] The following protocol is adapted from an industrial process for the synthesis of camphoric acid, which achieves high yields through the use of catalysts.[12] To synthesize D-Camphoric acid, D-camphor would be used as the starting material.

#### Materials:

- D-camphor
- Nitric acid (density = 1.35)
- Mercury
- Iron
- Distilled water

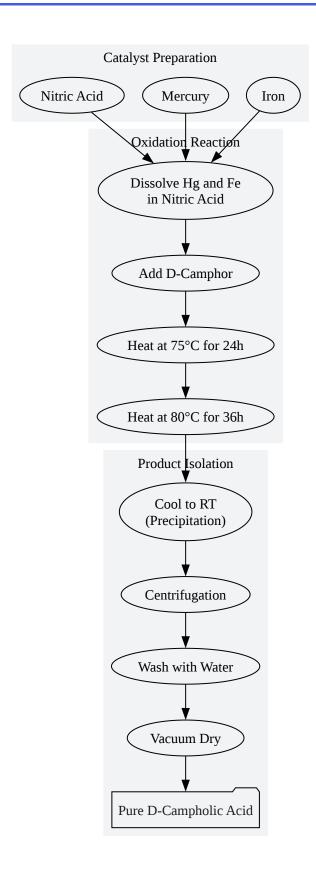


- 3 L, three-necked, round-bottomed flask
- Stirrer
- Heating mantle
- Centrifuge
- Washing vessel

#### Procedure:

- In the 3 L flask, carefully prepare a solution by dissolving 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).[12]
- Slowly introduce 305 g of D-camphor into the solution while stirring.[12]
- Heat the mixture with continuous stirring for 24 hours at 75°C.[12]
- Increase the temperature to 80°C and continue heating and stirring for an additional 36 hours.
- After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of D-Camphoric acid will form.
- Separate the precipitated acid from the solution via centrifugation.[12]
- Wash the solid product thoroughly with distilled water to remove any residual acid and catalysts.
- The dissolved product in the washing water can be recovered by evaporation under reduced pressure.
- Dry the final product under a vacuum. The expected product is a pure white, crystalline solid.





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## **Protocol for Osteoblast Differentiation Assay**

This protocol is based on findings that camphoric acid stimulates the differentiation of osteoblastic cells.[13]

#### Materials:

- Mouse osteoblastic MC3T3-E1 subclone 4 cells
- Alpha-Minimum Essential Medium (α-MEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- D-Camphoric acid stock solution (dissolved in DMSO)
- Osteogenic differentiation medium:  $\alpha$ -MEM supplemented with 10% FBS, 50  $\mu$ g/mL ascorbic acid, and 10 mM  $\beta$ -glycerophosphate.
- · Alkaline Phosphatase (ALP) staining kit
- Alizarin Red S staining solution

#### Procedure:

- Cell Culture: Culture MC3T3-E1 cells in  $\alpha$ -MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Seeding: Seed the cells into multi-well plates at a density of 1 x 10<sup>4</sup> cells/cm<sup>2</sup>. Allow them to adhere for 24 hours.
- Treatment: After 24 hours, replace the culture medium with osteogenic differentiation medium containing various concentrations of D-Camphoric acid (e.g., 1, 10, 100 μM). A vehicle control (DMSO) should be included.
- Differentiation: Culture the cells for 7-21 days, replacing the medium with freshly prepared treatment medium every 2-3 days.



- Alkaline Phosphatase (ALP) Staining (Day 7-10):
  - Wash the cells with Phosphate-Buffered Saline (PBS).
  - Fix the cells with 4% paraformaldehyde for 10 minutes.
  - Wash again with PBS.
  - Stain for ALP activity according to the manufacturer's instructions. Increased blue/purple staining indicates enhanced early osteoblast differentiation.
- Alizarin Red S Staining (Day 14-21):
  - Wash the cells with PBS and fix as described above.
  - Gently rinse with distilled water.
  - Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.
  - Wash thoroughly with distilled water to remove excess stain.
  - Red-orange nodules indicate calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization.
- Analysis: Quantify the staining by imaging and subsequent analysis or by extracting the stain for spectrophotometric measurement.

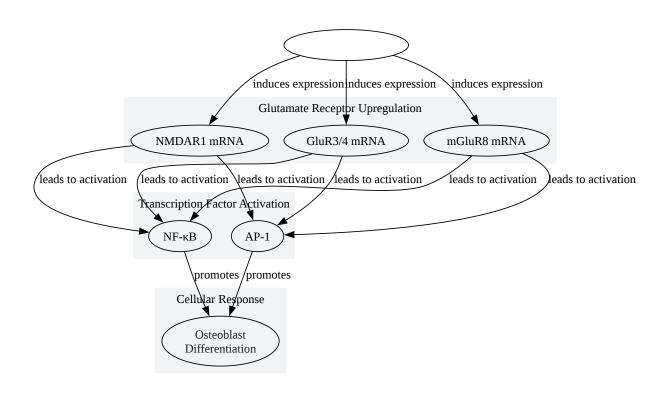
## **Biological Activity and Signaling Pathways**

Research has demonstrated that camphoric acid can significantly stimulate the differentiation of mouse osteoblastic cells.[13] The mechanism of action involves the induction of glutamate signaling molecules and the activation of key transcription factors.

The stimulatory effect of camphoric acid on osteoblast differentiation is linked to its ability to induce the mRNA expression of specific glutamate receptors, namely NMDAR1, GluR3/4, and mGluR8.[12][13] This upregulation of glutamate signaling components leads to the subsequent activation of the transcription factors NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[12][13] These transcription factors are known



to play crucial roles in regulating the expression of genes involved in cell differentiation and proliferation.



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## Safety and Handling

Note: The following information is based on safety data sheets for D-(+)-camphoric acid and DL-camphoric acid and should be used as a guide. Users should always consult the specific SDS for the material they are handling.

• General Handling: Handle in a well-ventilated place.[14] Wear suitable protective clothing, gloves, and eye/face protection.[14][15] Avoid formation of dust and aerosols.[14][15] Wash



hands thoroughly after handling.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[14]
  - Skin Protection: Handle with chemical-resistant gloves. Wear impervious clothing to prevent skin contact.[14][15]
  - Respiratory Protection: If dust is generated, use a full-face respirator.
- First Aid Measures:
  - Inhalation: Move the person into fresh air.[15]
  - Skin Contact: Wash off with soap and plenty of water.[15]
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]
  - Ingestion: Rinse mouth with water. Do not induce vomiting.[15] In all cases of exposure,
     seek medical attention.[15]

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